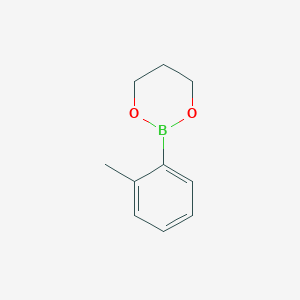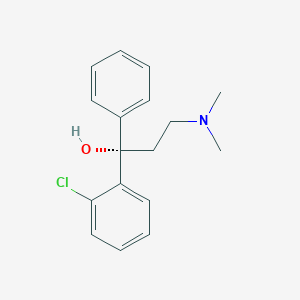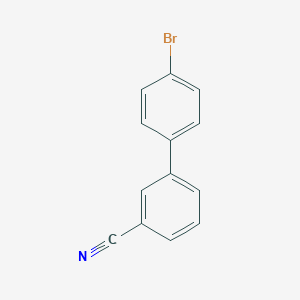
3-(4-溴苯基)苯腈
描述
3-(4-Bromophenyl)benzonitrile is an organic compound with the molecular formula C13H8BrN. It is a derivative of benzonitrile, where a bromine atom is substituted at the para position of the phenyl ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
科学研究应用
3-(4-Bromophenyl)benzonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of advanced materials, including polymers and liquid crystals.
作用机制
Target of Action
Benzonitrile derivatives are known to interact with various biological targets, including enzymes and receptors
Mode of Action
Benzonitrile derivatives are known to undergo various chemical reactions, including free radical bromination and nucleophilic substitution . These reactions can lead to changes in the structure and function of the target molecules, potentially altering their biological activity.
Biochemical Pathways
Benzonitrile derivatives have been implicated in various biological processes, including oxidative stress and acetylcholinesterase (ache) activity . Oxidative stress can lead to cellular damage, while changes in AChE activity can affect nerve signal transmission .
Result of Action
A study on a related compound, a pyrazoline derivative with a 4-bromophenyl group, showed that it significantly reduced ache levels, suggesting potential neurotoxic effects .
Action Environment
The action, efficacy, and stability of 3-(4-Bromophenyl)benzonitrile can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For example, the reaction of 4-(Bromomethyl)benzonitrile with 2H-tetrazole requires the presence of KOH
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)benzonitrile typically involves the bromination of benzonitrile derivatives. One common method is the bromination of 3-phenylbenzonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of 3-(4-Bromophenyl)benzonitrile often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, is also being explored to minimize environmental impact .
化学反应分析
Types of Reactions: 3-(4-Bromophenyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Major Products:
Substitution: 3-(4-Methoxyphenyl)benzonitrile.
Coupling: Biphenyl derivatives.
Reduction: 3-(4-Bromophenyl)benzylamine.
相似化合物的比较
4-Bromobenzonitrile: Similar structure but lacks the additional phenyl ring.
3-Bromobenzonitrile: Bromine atom is positioned differently on the benzene ring.
4-Bromobenzotrifluoride: Contains a trifluoromethyl group instead of a nitrile group.
Uniqueness: 3-(4-Bromophenyl)benzonitrile is unique due to its dual functional groups (bromine and nitrile) and the additional phenyl ring, which enhances its reactivity and versatility in organic synthesis compared to simpler bromobenzonitriles .
属性
IUPAC Name |
3-(4-bromophenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFFDIREDCVUAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362711 | |
| Record name | 3-(4-bromophenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192699-42-6 | |
| Record name | 3-(4-bromophenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

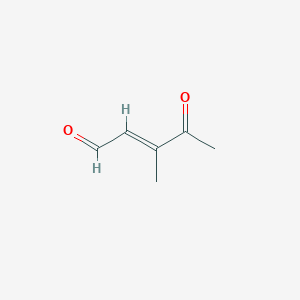
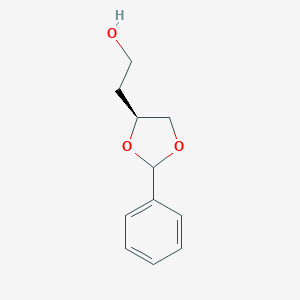
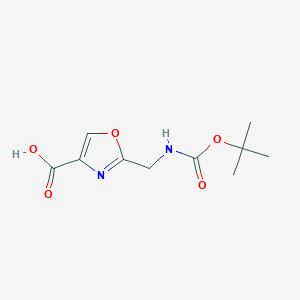
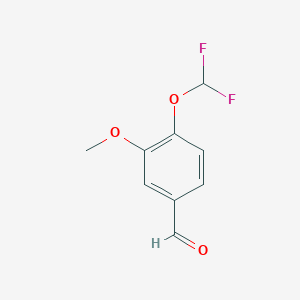


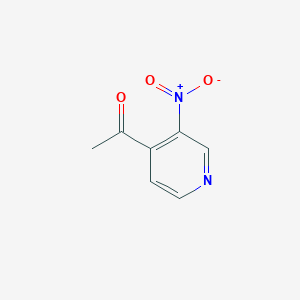

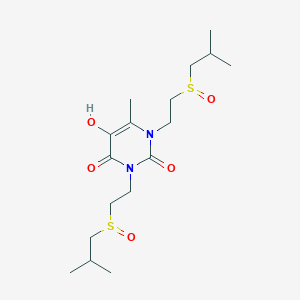
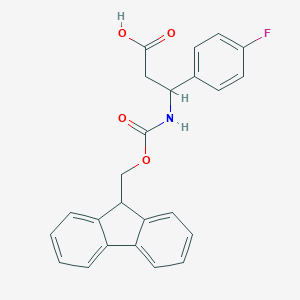

![Calix[4]-bis-2,3-naphtho-crown-6](/img/structure/B67664.png)
